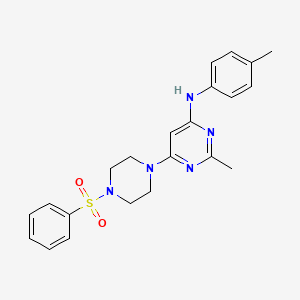![molecular formula C17H14ClN3O3 B11324305 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324305.png)
4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and an oxadiazole ring, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzamide group. Common synthetic routes may include:
Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzamide Group: This can be achieved through acylation reactions, where the oxadiazole intermediate is reacted with chloro-substituted benzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction control.
Chemical Reactions Analysis
4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include:
3-chloro-4-methoxy-N-(4-methylphenyl)benzamide: Differing by the position of the methoxy group.
4-chloro-N-(3-methoxyphenyl)benzamide: Differing by the position of the methoxy group on the benzamide ring.
5-chloro-2-methoxy-N-(4-methylphenyl)benzamide: Differing by the position of the chloro and methoxy groups.
The uniqueness of 4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in its specific substitution pattern and the presence of the oxadiazole ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-9-12(5-8-14(10)23-2)15-16(21-24-20-15)19-17(22)11-3-6-13(18)7-4-11/h3-9H,1-2H3,(H,19,21,22) |
InChI Key |
ODOVZYNURODOKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11324224.png)
![5-fluoro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11324225.png)
![3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B11324232.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-propoxybenzamide](/img/structure/B11324239.png)

![{4-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B11324258.png)
![N-butyl-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324259.png)
![7-bromo-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11324269.png)
![7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324271.png)
![Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11324277.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11324284.png)
![4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine](/img/structure/B11324299.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11324310.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11324315.png)
